molecular formula C15H22O B12669236 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al CAS No. 85392-35-4

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al

Cat. No.: B12669236
CAS No.: 85392-35-4
M. Wt: 218.33 g/mol
InChI Key: CKQBHUIFSUWVLZ-JLHYYAGUSA-N
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Description

2-(Bicyclo(221)hept-5-en-2-ylmethylene)heptan-1-al is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps, such as oxidation and reduction, are used to introduce the aldehyde group and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to the formation of alcohols.

Scientific Research Applications

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)hept-2-ene: Shares a similar bicyclic structure but lacks the aldehyde group.

    Bicyclo(2.2.1)hept-5-en-2-ylmethanol: Similar structure with an alcohol group instead of an aldehyde.

    Bicyclo(2.2.1)hept-2-ene, 5-(1-methoxyethylidene)-: Another related compound with different functional groups.

Uniqueness

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al is unique due to its specific combination of a bicyclic structure and an aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85392-35-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)heptanal

InChI

InChI=1S/C15H22O/c1-2-3-4-5-13(11-16)10-15-9-12-6-7-14(15)8-12/h6-7,10-12,14-15H,2-5,8-9H2,1H3/b13-10+

InChI Key

CKQBHUIFSUWVLZ-JLHYYAGUSA-N

Isomeric SMILES

CCCCC/C(=C\C1CC2CC1C=C2)/C=O

Canonical SMILES

CCCCCC(=CC1CC2CC1C=C2)C=O

Origin of Product

United States

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